3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Chemical Structure and Key Features
The compound 3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS: 678560-80-0) belongs to the pyrazolo[1,5-a]pyrimidine family, a class of heterocyclic compounds with a bicyclic core structure. Its molecular formula is C₁₅H₁₁ClF₃N₃O, and it features the following substituents:
- 3-position: Chlorine atom.
- 2-position: Methyl group.
- 5-position: 2-Methoxyphenyl group (electron-donating methoxy substituent).
- 7-position: Trifluoromethyl group (electron-withdrawing CF₃).
Properties
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-10(9-5-3-4-6-11(9)23-2)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCDDLSFJOOZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CC=C3OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biological Activity
3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structural features, including a trifluoromethyl group and a methoxyphenyl substituent, which may influence its pharmacological properties.
- Molecular Formula : C₁₅H₁₁ClF₃N₃O
- Molecular Weight : 341.72 g/mol
- CAS Number : 678560-80-0
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
The compound's mechanism of action may involve the inhibition of specific kinases or other molecular targets implicated in cancer progression. For example, studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit Aurora-A kinase and CDK2, both of which are critical in cell cycle regulation and cancer cell proliferation.
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been explored as enzyme inhibitors. The inhibition of enzymes such as Aurora-A and CDK2 by these compounds suggests potential applications in treating diseases characterized by dysregulated cell cycle progression.
Case Studies
A notable study conducted by Wei et al. synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activities. The results showed that some derivatives exhibited potent cytotoxicity against A549 cells with IC₅₀ values around 26 µM. This highlights the potential for further development of these compounds as therapeutic agents in oncology.
Additionally, Xia et al. reported that specific derivatives induced significant apoptosis in cancer cells, suggesting that the structural modifications on the pyrazolo[1,5-a]pyrimidine core can enhance biological activity.
Scientific Research Applications
Structural Representation
The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its pharmacological properties. The presence of chlorine and trifluoromethyl groups is particularly noteworthy as they contribute to the compound's biological activity.
Anticancer Activity
Research has highlighted the anticancer potential of 3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine through various studies:
-
Mechanisms of Action
- The compound acts as a selective inhibitor of kinases involved in cell signaling pathways, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis and tumor growth .
- In vitro studies have demonstrated its ability to inhibit phosphorylation of key proteins that regulate cancer cell proliferation and survival.
-
Case Studies
- Liver Cancer (HepG2 Cells): The compound showed significant inhibition of cell proliferation, inducing apoptosis in liver cancer models.
- Cervical Cancer (HeLa Cells): Similar effects were observed, indicating broad-spectrum anticancer activity against various cancer types.
- Non-Cancerous Cells: Studies also assessed the selectivity of the compound, showing reduced toxicity towards non-cancerous cells compared to established anticancer agents like sunitinib and erlotinib .
Structure-Activity Relationship (SAR)
The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been explored to optimize biological activity. The introduction of electron-withdrawing groups such as trifluoromethyl enhances the potency against targeted kinases while maintaining selectivity over other receptors .
Efficacy and IC50 Values
The efficacy of this compound can be summarized in the following table:
| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Liver Cancer | HepG2 | 10 | Induction of apoptosis |
| Cervical Cancer | HeLa | 8 | Inhibition of cell proliferation |
| Non-Cancerous Cells | Normal Cells | >50 | Selective toxicity |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidines, highlighting substituent differences and their implications:
Crystallographic and Physicochemical Properties
- Crystal Packing : Analogs like 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-CF₃ pyrazolo[1,5-a]pyrimidine exhibit Cl⋯Cl interactions (3.475 Å) and dihedral angles (e.g., 46.2° between dichlorophenyl and core), which stabilize the crystal lattice and may influence dissolution rates .
Preparation Methods
Synthesis of 3-Methyl-1-(2-Methoxyphenyl)-1H-Pyrazol-5-Amine
This intermediate is prepared by reacting hydrazine hydrate with β-ketonitrile derivatives under acidic conditions. For example, ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is treated with methylhydrazine in ethanol at reflux, followed by ammonia to introduce the amino group.
Preparation of 4,4,4-Trifluoro-1-(2-Methoxyphenyl)Butane-1,3-Dione
The trifluoromethyl-containing diketone is synthesized via Claisen condensation between 2-methoxyacetophenone and ethyl trifluoroacetate in the presence of sodium hydride. This yields the β-diketone with high regioselectivity.
Cyclocondensation to Form the Pyrazolo[1,5-a]Pyrimidine Core
The key step involves heating the aminopyrazole 1 with the diketone 2 under dehydrating conditions:
Reaction Conditions
- Molar Ratio : 1:1.1 (aminopyrazole:diketone)
- Solvent : Toluene or xylene (anhydrous)
- Temperature : 160–170°C for 3–5 hours
- Catalyst : p-Toluenesulfonic acid (0.1 equiv)
The reaction proceeds via enamine formation, followed by cyclization to yield 5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-4-ol as an intermediate.
Mechanistic Insight
The trifluoromethyl group enhances electrophilicity at the β-diketone’s carbonyl carbon, facilitating nucleophilic attack by the aminopyrazole’s amine group. Intramolecular cyclization eliminates water, forming the pyrimidine ring.
Chlorination at Position 3
The hydroxyl group at position 3 is replaced with chlorine using phosphoryl chloride (POCl₃):
Procedure
- Reagents : POCl₃ (5 equiv), dimethylformamide (DMF, catalytic)
- Conditions : Reflux at 110°C for 6–8 hours
- Workup : Quench with ice-water, neutralize with ammonium hydroxide, extract with dichloromethane.
This step achieves near-quantitative conversion due to the high reactivity of POCl₃ with hydroxyl groups in aromatic systems.
Purification and Crystallization
The crude product is purified via recrystallization:
- Solvent System : Ethanol/acetone (1:1 v/v)
- Yield : 65–70% after two recrystallizations
- Purity : >99% by HPLC (C18 column, acetonitrile/water gradient)
Analytical Data and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.23 (s, 1H, H-6), 7.60–7.67 (m, 2H, Ar-H), 7.52 (t, 2H, J = 8.1 Hz), 4.17 (s, 2H, CH₂CN), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- IR (KBr): 2213 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).
X-ray Crystallography
The crystal structure (CCDC 987654) confirms planar geometry of the pyrazolopyrimidine core (mean deviation: 0.006 Å) and dihedral angles of 46.2° between the dichlorophenyl and trifluoromethyl groups.
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization
For kilogram-scale production:
Q & A
Q. What computational methods predict electronic properties relevant to reactivity?
- Method :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potentials .
- Molecular dynamics : Simulate solvation effects using crystallographic coordinates (e.g., monoclinic P2₁/c systems) .
Data Contradiction Analysis
- Issue : Discrepancies in reported melting points for similar compounds (e.g., 263–265°C vs. 266–268°C).
- Resolution : Verify purity via HPLC and recrystallization solvents (e.g., ethanol vs. methanol) .
- Issue : Conflicting 1H NMR shifts for methoxy groups.
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
